molecular formula C19H21N3OS B5561771 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B5561771
M. Wt: 339.5 g/mol
InChI Key: XEIGFIMQPPZVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways in the body. 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation. 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. Studies have shown that 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol can induce apoptosis, or programmed cell death, in cancer cells. 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has been shown to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is also highly soluble in water, which makes it easy to administer in animal models. However, one of the limitations of 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is its relatively low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. One area of research is the development of novel drug delivery systems that can improve the bioavailability of 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. Another area of research is the identification of new signaling pathways that are targeted by 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. Finally, 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol can be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a promising compound that has potential applications in the field of medicine and biotechnology. Its potent anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol and to develop more effective drug delivery systems.

Synthesis Methods

4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 4-chloromethyl-5-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the main applications of 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is in the treatment of cancer. Studies have shown that 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has potent anti-cancer properties and can inhibit the growth of various cancer cells. 4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has also been shown to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-methyl-3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-19(2,14-7-5-4-6-8-14)15-9-11-16(12-10-15)23-13-17-20-21-18(24)22(17)3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIGFIMQPPZVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

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